molecular formula C18H18N2S2 B2480208 2-Amino-7,7-dimethyl-5-[2-(3-methylthiophen-2-yl)ethenyl]-6,7-dihydro-1-benzothiophene-3-carbonitrile CAS No. 554423-27-7

2-Amino-7,7-dimethyl-5-[2-(3-methylthiophen-2-yl)ethenyl]-6,7-dihydro-1-benzothiophene-3-carbonitrile

Cat. No.: B2480208
CAS No.: 554423-27-7
M. Wt: 326.48
InChI Key: RUVCLUXYAMCIRP-UHFFFAOYSA-N
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Description

2-Amino-7,7-dimethyl-5-[2-(3-methylthiophen-2-yl)ethenyl]-6,7-dihydro-1-benzothiophene-3-carbonitrile is a potent and selective chemical probe targeting the Dual-specificity tyrosine-regulated kinase 1A (DYRK1A). DYRK1A is a serine/threonine kinase that plays a critical role in cell proliferation, differentiation, and neuronal development. Its dysregulation is implicated in the pathogenesis of several human diseases, most notably Down syndrome, where its gene is triplicated on chromosome 21, contributing to cognitive deficits. This compound acts as a type I ATP-competitive inhibitor , binding to the active kinase conformation and preventing phosphorylation of downstream substrates. The primary research value of this inhibitor lies in its utility for dissecting DYRK1A signaling pathways in models of neurodevelopment and neurodegeneration. Researchers utilize it to investigate mechanisms underlying cognitive impairment and to explore potential therapeutic strategies for associated disorders. Beyond neuroscience, DYRK1A inhibition has garnered interest in the field of oncology, as this kinase can regulate transcription factors and processes involved in cell cycle control and tumorigenesis. Furthermore, due to the role of DYRK1A in regulating pancreatic beta-cell proliferation and function, this compound is also a valuable tool in diabetes research , enabling studies aimed at inducing beta-cell regeneration. Its specificity profile makes it an essential reagent for probing the complex biological functions of DYRK1A across diverse physiological and pathological contexts.

Properties

IUPAC Name

2-amino-7,7-dimethyl-5-[(E)-2-(3-methylthiophen-2-yl)ethenyl]-6H-1-benzothiophene-3-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18N2S2/c1-11-6-7-21-15(11)5-4-12-8-13-14(10-19)17(20)22-16(13)18(2,3)9-12/h4-8H,9,20H2,1-3H3/b5-4+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RUVCLUXYAMCIRP-SNAWJCMRSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC=C1)C=CC2=CC3=C(C(C2)(C)C)SC(=C3C#N)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(SC=C1)/C=C/C2=CC3=C(C(C2)(C)C)SC(=C3C#N)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18N2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

326.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

2-Amino-7,7-dimethyl-5-[2-(3-methylthiophen-2-yl)ethenyl]-6,7-dihydro-1-benzothiophene-3-carbonitrile is a complex organic compound with notable biological activities. This compound features a unique benzothiophene core and various functional groups that contribute to its potential therapeutic applications. Understanding its biological activity is essential for evaluating its use in medicinal chemistry.

Chemical Structure and Properties

The molecular formula of the compound is C18H18N2S2C_{18}H_{18}N_{2}S_{2}, with a molecular weight of 326.48 g/mol. The structure includes a 3-methylthiophenyl group linked via an ethenyl connection, which is significant for its reactivity and biological interactions.

Biological Activities

Research indicates that compounds similar to this compound exhibit a wide range of biological activities:

  • Antitumor Activity : Several studies have shown that thiophene derivatives possess significant cytotoxic effects against various cancer cell lines. For instance, compounds structurally related to the target compound have demonstrated potent activity against MCF-7 (breast cancer), NCI-H460 (lung cancer), and SF-268 (central nervous system cancer) cell lines .
  • Antimicrobial Properties : Thiophene derivatives are known for their antimicrobial activities. The presence of the thiophene ring in the structure enhances its interaction with microbial targets, leading to effective inhibition .
  • Anti-inflammatory Effects : Compounds with similar structures have also been reported to exhibit anti-inflammatory properties, which can be beneficial in treating inflammatory diseases .
  • Analgesic and Anticonvulsant Activities : Some studies suggest that derivatives of benzothiophene may possess analgesic and anticonvulsant properties, making them candidates for pain management therapies .

The mechanism of action for this compound likely involves interactions with specific biological targets such as enzymes or receptors involved in cell proliferation and survival. Interaction studies often focus on:

  • Enzyme Inhibition : The compound may inhibit key enzymes involved in cancer cell metabolism.
  • Receptor Modulation : It could act as a modulator of receptors associated with pain and inflammation.

Case Studies

A study conducted on the cytotoxicity of related thiophene compounds found that certain derivatives exhibited high potency against cancer cell lines. For example:

CompoundCancer Cell LineGI50 (µM)
Compound AMCF-70.30
Compound BNCI-H4603.10
Compound CSF-2681.96

These findings suggest that structural modifications can significantly influence the biological activity of thiophene derivatives .

Scientific Research Applications

Anticancer Activity

Research indicates that compounds with similar structures to 2-Amino-7,7-dimethyl-5-[2-(3-methylthiophen-2-yl)ethenyl]-6,7-dihydro-1-benzothiophene-3-carbonitrile exhibit significant anticancer properties. Studies have shown that benzothiophene derivatives can inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest .

Antimicrobial Properties

Benzothiophene derivatives are noted for their antimicrobial activities. The presence of the thiophene ring in the structure enhances the compound's ability to interact with microbial targets, making it a candidate for further development as an antimicrobial agent .

Anti-inflammatory Effects

In silico studies have suggested that this compound may act as a 5-lipoxygenase inhibitor, which is significant for developing anti-inflammatory drugs. The molecular docking studies indicate promising interactions with biological targets involved in inflammatory pathways .

Synthetic Applications

The synthesis of this compound typically involves multi-step synthetic routes. Common methods include:

  • Condensation Reactions : Utilizing various reagents to form the desired benzothiophene core.
  • Functional Group Modifications : Introducing amino and carbonitrile groups to enhance biological activity and solubility.

Material Science Applications

The unique properties of this compound allow for potential applications in material science:

  • Organic Electronics : Due to its conjugated structure, it may be explored as a candidate for organic semiconductors or photovoltaic materials.
  • Polymer Chemistry : Its reactivity can be harnessed in polymer synthesis, potentially leading to materials with specific electronic or optical properties.

Case Study 1: Anticancer Research

A study published in a peer-reviewed journal investigated the anticancer effects of a series of benzothiophene derivatives, including compounds structurally related to this compound. Results indicated significant cytotoxicity against various cancer cell lines, suggesting potential therapeutic applications .

Case Study 2: Antimicrobial Activity Evaluation

Another study focused on evaluating the antimicrobial efficacy of benzothiophene derivatives against Gram-positive and Gram-negative bacteria. The findings demonstrated that these compounds exhibited notable inhibitory effects on bacterial growth, highlighting their potential as new antimicrobial agents .

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Benzothiophene Derivatives

Core Saturation and Substituent Effects
  • Target Compound: The 6,7-dihydro-1-benzothiophene core introduces partial saturation, reducing aromaticity compared to fully unsaturated benzothiophenes.
  • Analog 1: 2-Amino-4-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carbonitrile (): Features a tetrahydro-benzothiophene ring (more saturated) with a half-chair conformation and axial methyl group. Lacks the ethenyl-thiophene substituent, reducing conjugation length. Exhibits antibacterial/antifungal activity, suggesting the amino-carbonitrile motif is bioactive .
Substituent Diversity and Electronic Properties
  • Target Compound : The 5-[2-(3-methylthiophen-2-yl)ethenyl] group extends conjugation, likely red-shifting UV-Vis absorption compared to simpler derivatives. The methylthiophene may enhance lipophilicity.
  • Analog 2: (2Z)-2-(4-Cyanobenzylidene)-3,5-dihydro-7-(5-methylfuran-2-yl)-3,5-dioxo-2H-thiazolo[3,2-a]pyrimidine-6-carbonitrile (): Contains a benzylidene-carbonitrile group, but fused to a thiazolopyrimidine ring instead of benzothiophene. IR spectroscopy shows a CN stretch at 2,209 cm⁻¹, comparable to the target compound’s expected ~2,200 cm⁻¹ .

Key Observations :

  • Moderate yields (~68%) are common in benzothiophene and heterocyclic syntheses involving sulfur-based cyclization (e.g., Gewald-type reactions) .

Spectroscopic and Crystallographic Comparison

IR and NMR Signatures
  • CN Stretch: Target compound (expected): ~2,200 cm⁻¹ (similar to 2,209–2,219 cm⁻¹ in ).
  • Aromatic Protons :
    • Target’s ethenyl-thiophene protons likely resonate at δ 6.5–7.5 (cf. δ 7.29–8.01 in ’s thiophene/benzylidene derivatives) .
Crystallography and Conformation
  • Target Compound : Likely analyzed via SHELXL (standard for small-molecule refinement; see ). The 7,7-dimethyl groups may enforce a planar thiophene ring with minimal puckering, contrasting with the half-chair conformation in Analog 1 .
  • Disorder in Analogs :
    • Analog 1 exhibits disorder in cyclohexene ring atoms (C6/C7), modeled with partial occupancies using SHELXL’s EADP command .
    • The target’s dimethyl groups may reduce conformational flexibility, minimizing disorder.

Q & A

Q. What are the recommended synthetic routes for preparing this compound, and how can reaction conditions be optimized?

Methodological Answer: The synthesis typically involves multi-step reactions, starting with functionalization of the benzothiophene core. Key steps include:

  • Cyclocondensation : Use of anhydrides (e.g., succinic anhydride) or acylating agents to introduce substituents .
  • Substitution Reactions : Amine or thiol groups can be introduced via nucleophilic substitution under inert atmospheres (e.g., N₂) .
  • Purification : Reverse-phase HPLC with gradients (e.g., MeCN:H₂O from 30%→100%) is critical for isolating high-purity products .

Optimization Tips :

  • Monitor reaction progress via TLC or LC-MS.
  • Adjust stoichiometry of reagents (e.g., 1.2 equivalents of anhydrides) to maximize yield .

Table 1 : Example Reaction Conditions from Analogous Syntheses

StepReagents/ConditionsYieldReference
AcylationSuccinic anhydride, CH₂Cl₂, reflux, N₂67–78%
PurificationHPLC (MeCN:H₂O gradient)>95% purity

Q. How should researchers characterize this compound using spectroscopic and chromatographic methods?

Methodological Answer: A combination of techniques ensures structural validation:

  • NMR Spectroscopy :
  • ¹H/¹³C NMR : Identify protons and carbons near electron-withdrawing groups (e.g., carbonitrile, C≡N) and confirm stereochemistry of the ethenyl group .

    • IR Spectroscopy : Detect functional groups like C≡N (~2200 cm⁻¹), C=O (~1700 cm⁻¹), and NH₂ (~3300 cm⁻¹) .
    • Mass Spectrometry : HRMS or LC-MS verifies molecular weight (e.g., [M+H]⁺) and fragmentation patterns .

    Critical Note : Compare experimental data with computed spectra (e.g., PubChem) to resolve ambiguities .

Advanced Research Questions

Q. How can researchers design experiments to study the compound’s reactivity with biological targets (e.g., enzymes)?

Methodological Answer:

  • Target Selection : Prioritize enzymes with known interactions with thiophene/benzothiophene derivatives (e.g., bacterial dihydrofolate reductase) .
  • Assay Design :
  • Use fluorescence-based assays to monitor inhibition kinetics.

  • Include positive controls (e.g., trimethoprim for antibacterial studies) .

    • Structure-Activity Relationship (SAR) : Modify substituents (e.g., methylthiophene or amino groups) and compare bioactivity trends .

    Table 2 : Example Antibacterial Activity Data (Analogous Compounds)

    CompoundMIC (μg/mL) vs. S. aureusMechanismReference
    Tetrahydrobenzothiophene derivative12.5Membrane disruption

Q. How should contradictions in spectroscopic or crystallographic data be resolved?

Methodological Answer:

  • Data Cross-Validation :
  • Compare XRD crystal structures (e.g., torsion angles, bond lengths) with computational models (DFT) .

  • Re-examine NMR assignments using 2D techniques (e.g., COSY, HSQC) to confirm coupling patterns .

    • Reproducibility Checks : Repeat synthesis under controlled conditions (e.g., anhydrous CH₂Cl₂, strict N₂ atmosphere) to rule out solvent/impurity effects .

    Case Study : Discrepancies in melting points (e.g., 205–208°C vs. 213–216°C) may arise from polymorphic forms—use DSC to identify phase transitions .

Q. What methodologies are suitable for investigating the compound’s photophysical or electrochemical properties?

Methodological Answer:

  • UV-Vis Spectroscopy : Analyze π→π* transitions in the thiophene-benzothiophene conjugated system. Solvent polarity effects can be studied using DMSO vs. hexane .
  • Cyclic Voltammetry : Measure redox potentials to assess electron-donating/withdrawing effects of substituents (e.g., carbonitrile lowers LUMO energy) .
  • Computational Modeling : Use Gaussian or ORCA to simulate HOMO/LUMO distributions and correlate with experimental data .

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